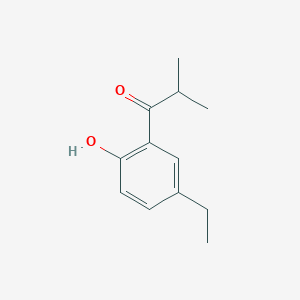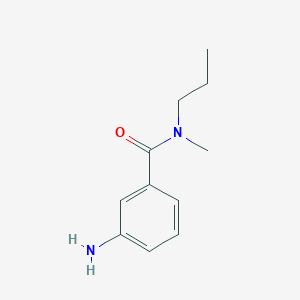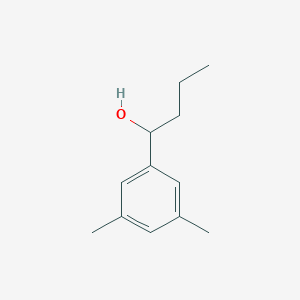
1-(3,5-Dimethylphenyl)-1-butanol
Overview
Description
1-(3,5-Dimethylphenyl)-1-butanol is an organic compound characterized by a butanol backbone substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(3,5-Dimethylphenyl)-1-butanone, using a palladium or nickel catalyst. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-Dimethylphenyl)-1-butanal or 1-(3,5-Dimethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane, 1-(3,5-Dimethylphenyl)butane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 1-(3,5-Dimethylphenyl)-1-butanal, 1-(3,5-Dimethylphenyl)-1-butanoic acid.
Reduction: 1-(3,5-Dimethylphenyl)butane.
Substitution: 1-(3,5-Dimethylphenyl)-1-chlorobutane, 1-(3,5-Dimethylphenyl)-1-bromobutane.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-1-butanol exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(3,5-Dimethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.
1-(3,5-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: 1-(3,5-Dimethylphenyl)-1-butanol is unique due to its specific substitution pattern and carbon chain length, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUIZIGRXJASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291242 | |
| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691359-96-3 | |
| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691359-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine](/img/structure/B7844599.png)
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B7844608.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7844614.png)
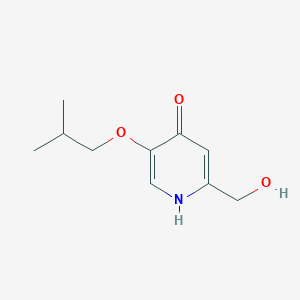
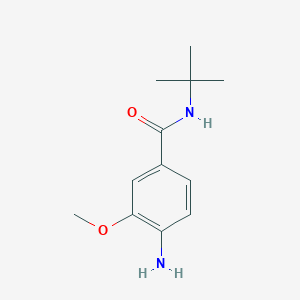
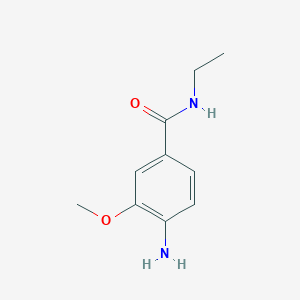
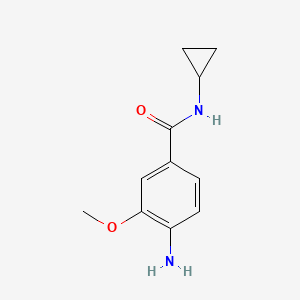
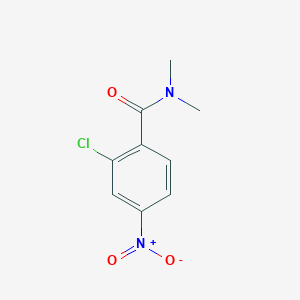
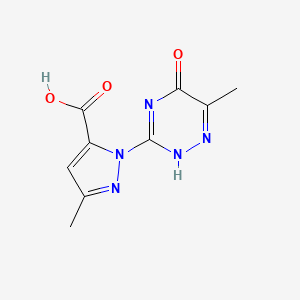
![7,8-Dimethyl-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7844661.png)


